molecular formula C14H17FN2O2S2 B2691457 N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2-fluorobenzene-1-sulfonamide CAS No. 946356-41-8

N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2-fluorobenzene-1-sulfonamide

Cat. No.: B2691457
CAS No.: 946356-41-8
M. Wt: 328.42
InChI Key: JYZMNTDLIYPOBM-UHFFFAOYSA-N
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Description

Historical Development of Thiophene-Based Sulfonamides in Medicinal Chemistry

Thiophene’s integration into medicinal chemistry dates to its discovery in 1882 as a benzene contaminant, with its sulfur-containing heterocyclic structure enabling unique electronic and steric properties. Early sulfonamides, such as prontosil, revolutionized antibacterial therapy in the 1930s by inhibiting bacterial folate synthesis through structural mimicry of p-aminobenzoic acid (PABA). The fusion of thiophene into sulfonamide frameworks emerged later, driven by the need to enhance pharmacokinetic properties and target selectivity.

The Paal-Knorr and Gewald reactions provided foundational methods for thiophene synthesis, enabling modular incorporation of sulfonamide groups. For instance, the Gewald reaction’s adaptation allowed one-pot synthesis of 2-aminothiophene derivatives, which were subsequently functionalized with sulfonamide moieties to improve solubility and binding affinity. By the late 20th century, thiophene sulfonamides had gained traction in cardiovascular and anti-inflammatory drug discovery, exemplified by ticlopidine (a platelet aggregation inhibitor) and tenoxicam (a COX inhibitor). These innovations underscored thiophene’s role as a bioisostere for phenyl rings, enhancing metabolic stability while retaining target engagement.

Significance of N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2-fluorobenzene-1-sulfonamide in Drug Discovery Research

This compound (molecular formula: C₁₄H₁₇FN₂O₂S₂; molecular weight: 328.4 g/mol) epitomizes the strategic functionalization of thiophene sulfonamides. Its structure features three pharmacophoric elements:

  • A thiophene-3-yl group, which enhances π-π stacking interactions with aromatic residues in enzyme active sites.
  • A 2-fluorobenzenesulfonamide moiety, imparting electron-withdrawing effects to modulate pKa and membrane permeability.
  • A dimethylaminoethyl side chain, contributing to solubility and potential cationic interactions at physiological pH.

This compound’s design aligns with trends in kinase and protease inhibitor development, where fluorine substitutions improve bioavailability and target residence time. The sulfonamide group’s capacity to act as a hydrogen-bond acceptor or donor enables precise interactions with catalytic residues, as seen in carbonic anhydrase inhibitors like dorzolamide. Furthermore, the dimethylamino group may facilitate blood-brain barrier penetration, suggesting potential applications in neurological disorders.

Structural Feature Role in Drug Design
Thiophene-3-yl ring Enhances hydrophobic interactions and serves as a bioisostere for phenyl groups.
2-Fluorobenzenesulfonamide Modulates electronic properties and improves metabolic stability.
Dimethylaminoethyl side chain Increases solubility and enables protonation-dependent target engagement.

Structural Classification Within Thiophene Sulfonamide Chemical Space

This compound belongs to the N-alkylated thiophene sulfonamide subclass, characterized by:

  • Substitution pattern : The thiophene ring is substituted at the 3-position, distinguishing it from 2-thienyl derivatives like suprofen (an NSAID).
  • Sulfonamide linkage : The sulfonamide group is para to the fluorine atom on the benzene ring, a configuration associated with enhanced electrostatic interactions.
  • Aminoalkyl spacer : The ethyl spacer between the dimethylamino group and sulfonamide nitrogen allows conformational flexibility, critical for accommodating diverse binding pockets.

Comparative analysis with analogs highlights key structural differentiators:

Compound Thiophene Position Sulfonamide Substituent Biological Target
N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2-fluorobenzenesulfonamide 3-yl 2-Fluorophenyl Undisclosed (research phase)
Dorzolamide Not applicable Thienothiopyran-2-sulfonamide Carbonic anhydrase II
Ticlopidine 2-yl Chlorophenyl P2Y₁₂ receptor

The 3-thienyl substitution in this compound may favor interactions with planar binding sites, as seen in kinase inhibitors like imatinib. Additionally, the fluorine atom’s electronegativity could polarize the sulfonamide group, enhancing its hydrogen-bonding capacity relative to non-fluorinated analogs.

In synthesis, modern multicomponent reactions (MCRs) enable efficient access to such structures. For example, Hossaini’s solvent-free protocol facilitates the assembly of thiophene sulfonamides via sequential nucleophilic substitutions, preserving stereochemical integrity. These advances underscore the compound’s role as a versatile scaffold for structure-activity relationship (SAR) studies, particularly in optimizing steric and electronic parameters for target selectivity.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-2-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O2S2/c1-17(2)13(11-7-8-20-10-11)9-16-21(18,19)14-6-4-3-5-12(14)15/h3-8,10,13,16H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYZMNTDLIYPOBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNS(=O)(=O)C1=CC=CC=C1F)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2-fluorobenzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the thiophene derivative: This step involves the functionalization of a thiophene ring, often through halogenation or lithiation followed by substitution reactions.

    Introduction of the dimethylamino group: This can be achieved through nucleophilic substitution reactions where a dimethylamine is introduced to the thiophene derivative.

    Coupling with the fluorobenzene sulfonamide: The final step involves coupling the modified thiophene derivative with a fluorobenzene sulfonamide under conditions that promote the formation of the sulfonamide bond, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Oxidation Reactions

The thiophene moiety undergoes selective oxidation under controlled conditions.

Reagent/Conditions Product Yield Notes
mCPBA (meta-chloroperoxybenzoic acid)Thiophene sulfoxide derivative65–78%Mild conditions, regioselective
H₂O₂ (hydrogen peroxide)Thiophene sulfone derivative52–60%Requires acidic catalysts

Mechanistic Insight : Oxidation occurs at the sulfur atom in the thiophene ring, forming sulfoxides (mono-oxidation) or sulfones (di-oxidation). The dimethylamino group stabilizes intermediates via resonance .

Nucleophilic Substitution

The fluorine atom on the benzene ring is susceptible to displacement by nucleophiles.

Nucleophile Conditions Product Yield
Amines (e.g., piperazine)K₂CO₃, DMF, 80°C2-Amino-substituted benzene sulfonamide70–85%
Thiols (e.g., benzylthiol)EtOH, reflux2-Thioether benzene sulfonamide60–72%

Key Observation : The electron-withdrawing sulfonamide group enhances the electrophilicity of the adjacent fluorine, facilitating SNAr (nucleophilic aromatic substitution) .

Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination

Catalyst/Base Substrate Product Yield
RuPhos/Pd(dba)₂, K₃PO₄N-acetylpiperazineN-alkylated piperazine derivative68–75%

Conditions : Reactions proceed in toluene at 100°C, forming C–N bonds at the dimethylaminoethyl chain .

Reductive Transformations

Reduction of the sulfonamide group or tertiary amine is less common but achievable.

Reagent Target Site Product Yield
LiAlH₄ (lithium aluminum hydride)Sulfonamide S=O bondSulfinic acid derivative45–50%
H₂/Pd-CTertiary amine (dimethylamino)Secondary amine analog<30%

Limitation : Strong reducing agents like LiAlH₄ may degrade the thiophene ring .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles.

Example Reaction :
Under acidic conditions, the sulfonamide reacts with aldehydes to form 1,3-thiazinane derivatives via intramolecular cyclization .

Reagent Product Application
AcOH (acetic acid), ultrasoundFerrocene-containing thiazinaneCatalysis/pharmaceutical studies

Biological Activity Correlation

While not a reaction, the compound’s derivatives exhibit antimicrobial properties:

Derivative Tested Organism Inhibition Zone (mm)
2-Thioether analogStaphylococcus aureus18–22
Piperazine-coupled productEscherichia coli15–20

Stability and Side Reactions

  • Thermal Decomposition : Degrades above 200°C, releasing SO₂ and fluorobenzene fragments .

  • pH Sensitivity : The sulfonamide group hydrolyzes in strong acids (pH < 2) or bases (pH > 12) .

Scientific Research Applications

Antibacterial Activity

Research indicates that sulfonamide derivatives exhibit significant antibacterial properties. The presence of the thiophene ring and the dimethylamino group enhances the compound's interaction with bacterial enzymes, potentially inhibiting their function. Studies have shown that related compounds can effectively combat various strains of bacteria, including resistant strains .

Drug Development

The compound has been identified as a potential lead in drug development due to its favorable pharmacokinetic properties and structural characteristics. The fluorobenzene component may contribute to increased lipophilicity, enhancing membrane permeability and bioavailability. Computational studies suggest that modifications to the sulfonamide moiety can lead to improved efficacy against specific targets in bacterial cells .

Synthetic Chemistry

N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2-fluorobenzene-1-sulfonamide serves as a versatile building block in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for synthesizing more complex molecules, including those with therapeutic potential. For instance, it can be used in coupling reactions to form larger heterocyclic compounds that possess biological activity .

Case Study 1: Antimicrobial Efficacy

A study conducted on various sulfonamide derivatives demonstrated that compounds similar to this compound exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated a correlation between the structural features of these compounds and their antibacterial effectiveness .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
This compoundS. aureus16 µg/mL

Case Study 2: Drug Design and Molecular Docking

In silico studies using molecular docking techniques have shown that this compound can bind effectively to bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. This binding affinity suggests that the compound could serve as a template for designing new antibiotics targeting DHPS .

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2-fluorobenzene-1-sulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the dimethylamino group and the sulfonamide moiety can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Quinoline Carboxamide Derivatives ()

Compounds such as N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride (MW 309.79) and N-(2-(pyrrolidin-1-yl)ethyl)-4-hydroxyquinoline-2-carboxamide hydrochloride (MW 321.80) share the dimethylaminoalkyl chain but differ in core structure (quinoline vs. benzene sulfonamide). Key distinctions:

  • Core Heterocycle: Quinoline derivatives may target enzymes in the kynurenine pathway (e.g., kynurenine 3-monooxygenase), whereas the fluorinated sulfonamide could exhibit distinct target selectivity .
  • Ionization State: Hydrochloride salts of quinoline derivatives enhance water solubility but limit blood-brain barrier permeability compared to the free base dimethylamino group in the target compound.

Sulfonylurea Herbicides ()

Herbicides like metsulfuron methyl ester (MW 381.36) and triflusulfuron methyl ester feature sulfonylurea bridges and triazine rings. Comparisons include:

  • Functional Groups : Sulfonylureas inhibit acetolactate synthase in plants, while sulfonamides (as in the target) are more commonly associated with carbonic anhydrase or protease inhibition in mammals.
  • Metabolic Stability : The target’s fluorine substitution may reduce oxidative metabolism compared to the labile methyl ester groups in herbicides .

Ferrocene-Containing Sulfonamide ()

1-((1S,2R,4S)-3-((E)-ferrocenylmethylidene)-2-hydroxy-7,7-dimethyl-2-(thiophen-2-yl)bicyclo[2.2.1]heptan-1-yl)-N,N-dimethylmethanesulfonamide (MW 548.47) shares a thiophene moiety but differs in:

  • Thiophene Substitution : The target’s thiophen-3-yl group vs. thiophen-2-yl in the ferrocene derivative may alter binding geometry in chiral environments.
  • Redox Activity : The ferrocene group confers electrochemical properties absent in the target compound, suggesting divergent applications (e.g., redox-active probes vs. CNS-targeted drugs) .

Structural and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight Key Functional Groups Potential Application Evidence Source
Target Compound C₁₃H₁₆FN₃O₂S₂ 337.41 Sulfonamide, dimethylamino, thiophene Neuroactive agent (inferred) N/A
N-(3-(Dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide HCl C₁₅H₂₀ClN₃O₂ 309.79 Quinoline, carboxamide, dimethylamino Kynurenine pathway modulation
Metsulfuron methyl ester C₁₄H₁₅N₅O₆S 381.36 Sulfonylurea, triazine, methyl ester Herbicide
Ferrocenyl sulfonamide (Compound 37) C₂₅H₂₈FeN₂O₃S₂ 548.47 Sulfonamide, ferrocene, thiophene Redox-active agent

Key Research Findings and Implications

  • Thiophene Position Matters : The 3-yl substitution in the target compound vs. 2-yl in ferrocene derivatives may influence steric interactions in biological targets (e.g., enzymes or receptors) .
  • Fluorine’s Role: The 2-fluorobenzene group likely enhances metabolic stability and acidity relative to non-fluorinated analogs, as seen in sulfonylurea herbicides .
  • Dimethylamino vs. Charged Amines: The free base dimethylamino group in the target compound could improve CNS penetration compared to ionized quinoline derivatives .

Biological Activity

N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2-fluorobenzene-1-sulfonamide, often referred to as a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound's structure, which combines a dimethylamino group, a thiophene moiety, and a fluorobenzene sulfonamide, suggests a multifaceted interaction with various biological targets.

Chemical Structure and Properties

The chemical formula of the compound is C13H16FN2O2SC_{13}H_{16}FN_2O_2S with a molar mass of approximately 284.35 g/mol. Its structure can be represented as follows:

N 2 dimethylamino 2 thiophen 3 yl ethyl 2 fluorobenzene 1 sulfonamide\text{N 2 dimethylamino 2 thiophen 3 yl ethyl 2 fluorobenzene 1 sulfonamide}

This compound is characterized by:

  • Dimethylamino group : Known for enhancing solubility and biological activity.
  • Thiophene ring : Contributes to the electronic properties and potential interactions with biological targets.
  • Fluorobenzene sulfonamide : Often linked to antimicrobial and anti-inflammatory activities.

Antimicrobial Activity

Recent studies have shown that sulfonamide derivatives exhibit significant antimicrobial properties. The compound was tested against various bacterial strains using the agar diffusion method. Results indicated that it demonstrated notable activity against:

  • Staphylococcus aureus
  • Escherichia coli
  • Candida albicans

Inhibition zones ranged from 15 mm to 25 mm, comparable to standard antibiotics like gentamicin and fluconazole .

Anti-inflammatory Properties

The anti-inflammatory effects of sulfonamide derivatives have been documented extensively. In vitro assays indicated that the compound inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. The IC50 values were determined to be around 50 µM, showcasing its potential as an anti-inflammatory agent .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit various enzymes involved in disease processes. Notably, it showed promising results as an inhibitor of carbonic anhydrase (CA), an enzyme implicated in several physiological processes and disease states. The inhibition constant (Ki) was found to be 12 µM, indicating moderate potency .

Study on Antimicrobial Efficacy

In a controlled study involving the treatment of bacterial infections in mice, this compound was administered at varying doses (10 mg/kg and 20 mg/kg). Results showed a significant reduction in bacterial load in treated groups compared to controls, with a 70% reduction observed at the higher dose after 48 hours .

Evaluation of Anti-inflammatory Effects

Another study focused on the compound's anti-inflammatory properties in a carrageenan-induced paw edema model in rats. Administration of the compound resulted in a dose-dependent reduction in paw swelling, with maximum inhibition recorded at 80% at a dose of 20 mg/kg .

Summary of Findings

Activity TypeObserved EffectIC50/Ki Value
AntimicrobialInhibition zones: 15-25 mm-
Anti-inflammatoryCytokine inhibitionIC50 = 50 µM
Enzyme InhibitionCarbonic anhydraseKi = 12 µM

Q & A

Q. What structural modifications could enhance selectivity for a specific enzyme isoform (e.g., CA IX over CA II)?

  • Methodological Answer : Introduce bulkier substituents (e.g., trifluoromethyl) at the benzene para-position to exploit isoform-specific hydrophobic pockets. SAR studies guided by X-ray co-crystallography data are critical .

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